molecular formula C9H18N2O B4542713 1-(Tert-butyl)-3-cyclobutylurea

1-(Tert-butyl)-3-cyclobutylurea

Cat. No.: B4542713
M. Wt: 170.25 g/mol
InChI Key: QKACPHAZNVBLGL-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-cyclobutylurea is a urea derivative featuring a tert-butyl group and a cyclobutyl moiety. Urea derivatives are widely studied for their biological and chemical properties, particularly in medicinal chemistry, where they serve as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

1-tert-butyl-3-cyclobutylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKACPHAZNVBLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-cyclobutylurea typically involves the reaction of tert-butyl isocyanate with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{tert-Butyl isocyanate} + \text{Cyclobutylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-cyclobutylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The urea moiety can participate in substitution reactions, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Tert-butyl)-3-cyclobutylurea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-cyclobutylurea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and cyclobutyl groups may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(tert-butyl)-3-cyclobutylurea with structurally or functionally analogous compounds, focusing on molecular properties, synthesis strategies, and applications.

Structural Analogues

2.1.1 tert-Butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate ()
  • Molecular Formula: C₁₁H₂₁NO₂
  • Molecular Weight : 199.29 g/mol
  • Key Features: Contains a cyclobutane ring with a tert-butyl carbamate group. The amino group enables further functionalization, similar to urea derivatives. Used in peptide synthesis and as a building block for chiral molecules.
  • Comparison : Unlike this compound, this compound lacks the urea linkage, which is critical for hydrogen bonding in biological systems. Its cyclobutane ring is fully saturated, whereas the cyclobutyl group in the target compound may allow for varied conformational dynamics .
2.1.2 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate ()
  • Molecular Formula : C₁₉H₂₈N₂O₄S
  • Molecular Weight : 380.5 g/mol
  • Key Features: Piperazine core with tert-butyl and methyl ester groups. Synthesized via esterification and hydrogenation steps, similar to urea derivative synthesis.
  • Comparison : The piperazine ring introduces basicity and water solubility, whereas the urea group in this compound may reduce basicity but improve hydrogen-bonding capacity. Both compounds utilize tert-butyl groups for steric protection .

Functional Analogues

2.2.1 tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ()
  • Molecular Formula: C₁₄H₁₈FNO₂
  • Molecular Weight : 251.3 g/mol
  • Key Features :
    • Cyclopropane ring with a fluorophenyl substituent.
    • Carbamate group provides hydrolytic stability compared to ureas.
    • Used in antiviral and CNS drug research.
  • Ureas (e.g., this compound) generally exhibit stronger hydrogen-bonding capacity than carbamates, which may influence target affinity .
2.2.2 tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate ()
  • Molecular Formula: C₁₅H₂₃NO₄
  • Molecular Weight : 289.35 g/mol
  • Key Features :
    • Cyclopentene ring with Boc-protected amine.
    • Unsaturated ring allows for further derivatization (e.g., Diels-Alder reactions).
  • Comparison : The cyclopentene ring offers different conformational flexibility compared to cyclobutyl. The Boc group in this compound parallels the tert-butyl group in the target urea, both serving as protective moieties .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₈H₁₅N₂O 155.22 (hypothetical) Urea, tert-butyl, cyclobutyl Research intermediate
tert-Butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate C₁₁H₂₁NO₂ 199.29 Carbamate, cyclobutane Peptide synthesis
1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate C₁₉H₂₈N₂O₄S 380.5 Piperazine, tert-butyl, methyl ester Antimicrobial research
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.3 Carbamate, cyclopropane Antiviral agents

Table 2: Stability and Reactivity

Compound Stability Reactivity Notes
This compound Moderate Urea linkage may hydrolyze under acidic conditions
tert-Butyl carbamates (e.g., ) High Hydrolytically stable due to carbamate group
Piperazine derivatives () High Stable under physiological pH, basic N-center

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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